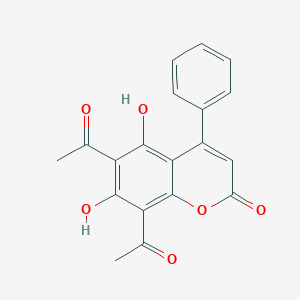
N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as SUL-121, is a sulfonamide compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide is believed to act as a modulator of ion channels, specifically the voltage-gated sodium channels and the N-type calcium channels. By binding to these channels, this compound can alter their activity and thus affect the release of neurotransmitters and the signaling pathways involved in neuronal communication.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect the release of neurotransmitters such as glutamate and GABA, as well as modulate the activity of various signaling pathways involved in neuronal communication. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its specificity for certain ion channels, which allows for more targeted and precise studies. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be limited to certain cell types or signaling pathways.
未来方向
There are several potential future directions for research on N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide, including further studies on its mechanism of action and its potential applications in the treatment of neurological and inflammatory disorders. Additionally, the development of more specific and potent analogs of this compound may lead to new insights into the role of ion channels in neuronal communication and the development of new therapies for neurological disorders.
合成方法
The synthesis of N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide involves the reaction of 4-methoxyaniline with tert-butyl chloroformate, followed by the addition of N-acetylsulfanilyl chloride. The resulting product is then purified using column chromatography to yield pure this compound.
科学研究应用
N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitter release, and neuronal signaling pathways. It has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
属性
分子式 |
C19H23NO4S |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
N-(4-tert-butylphenyl)sulfonyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H23NO4S/c1-14(21)20(16-8-10-17(24-5)11-9-16)25(22,23)18-12-6-15(7-13-18)19(2,3)4/h6-13H,1-5H3 |
InChI 键 |
RWEHMMKDXPDEGU-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
规范 SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)

![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)
![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)


